3-Nitrofluoranthene-D9

Vue d'ensemble

Description

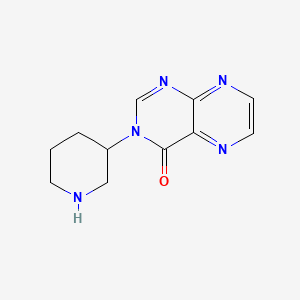

3-Nitrofluoranthene-D9 is the deuterium labeled 3-Nitrofluoranthene . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Applications De Recherche Scientifique

Overview

3-Nitrofluoranthene-D9 is a specific compound of interest in scientific research, particularly in the fields of environmental science, materials science, and chemical analysis. Although the exact applications of this compound were not directly identified in the literature, several studies on similar nitro compounds and their applications provide insights into the potential uses and significance of such compounds in scientific research. Below, we explore the applications of nitro compounds and related materials that might reflect the relevance of this compound in various research areas.

Environmental Science and Pollution Analysis

Nitro compounds, including nitroaromatics, have been extensively studied for their environmental impact, particularly concerning air and water pollution. Research on nitrated phenols in the atmosphere, for example, discusses the sources, formation mechanisms, and analytical methods for nitrophenols, which are significant for understanding atmospheric pollution and the chemical processes leading to the formation of nitroaromatic compounds like this compound (Harrison et al., 2005). These studies are crucial for developing strategies to monitor and mitigate pollution from nitroaromatic compounds.

Photocatalysis and Environmental Remediation

Graphitic carbon nitride (g-C3N4) and its composites, which have been explored for photocatalytic applications, highlight the importance of nitro compounds and related materials in environmental remediation. The modification of g-C3N4 with various materials, including possibly nitroaromatic compounds, can enhance its photocatalytic efficiency for water splitting, CO2 reduction, and degradation of pollutants (Zhao et al., 2018). Research in this area contributes to the development of sustainable technologies for energy conversion and environmental purification.

Chemical Sensing and Analysis

Nitro compounds are significant in the development of chemical sensors due to their specific reactivity and electronic properties. Studies on the structure-activity relationship of aromatic and heteroaromatic nitro compounds provide insights into designing more effective chemical sensors and analytical methods (Debnath et al., 1991). These sensors are essential for detecting environmental pollutants, toxic substances, and monitoring chemical processes.

Mécanisme D'action

Target of Action

It is known that nitro-aromatic compounds, such as 3-nitrofluoranthene-d9, can interact with various cellular components, potentially influencing multiple targets .

Mode of Action

This compound is a deuterium-labeled version of 3-Nitrofluoranthene . Deuterium, a stable isotope of hydrogen, is often incorporated into drug molecules as a tracer for quantitation during the drug development process . The presence of deuterium can affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Nitro-aromatic compounds like this compound can induce various forms of cell death, including apoptosis and programmed necrosis .

Pharmacokinetics

The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles . This could influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, potentially impacting its bioavailability.

Result of Action

This compound, like other nitro-aromatic compounds, can induce various forms of cell death, including apoptosis and programmed necrosis . It can cause DNA damage and activate DNA repair and death signals . Additionally, these compounds can activate more general cell survival signals, which may inhibit proapoptotic signals .

Analyse Biochimique

Biochemical Properties

3-Nitrofluoranthene-D9 plays a significant role in biochemical reactions, particularly in the study of nitroreductive metabolism. It interacts with enzymes such as aldehyde oxidase, which catalyzes its bioactivation. The presence of flavin mononucleotide or flavin adenine dinucleotide is required for the nitroreduction of this compound, and this process is inhibited by oxygen . This interaction highlights the compound’s role in oxidative and reductive metabolic pathways.

Cellular Effects

This compound has been shown to induce apoptosis and programmed necrosis in Hepa1c1c7 cells. Upon exposure, both apoptotic and necrotic cells are observed, with a characteristic partial nuclear chromatin condensation. The compound activates caspase-8, -9, and -3, and induces phosphorylation of ERK1/2, JNK, and p38 MAPKs . These effects suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. The compound is metabolically activated via cytochrome P450 1A1 to reactive metabolites, which interact with cellular molecules and trigger cell death . This activation leads to the production of reactive oxygen species and covalent binding to macromolecules, contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as oxygen concentration. In vitro studies have shown that the nitroreduction of this compound is inhibited by oxygen, suggesting that its effects may diminish over time in aerobic conditions . Long-term exposure to the compound can lead to sustained cellular damage and altered cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased toxicity and adverse effects. For instance, studies have shown that elevated doses can lead to significant cellular damage and disruption of normal metabolic processes . Threshold effects are observed, where low doses may not elicit significant responses, while higher doses result in pronounced toxicological effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include nitroreductive metabolism. The compound is metabolized by enzymes such as aldehyde oxidase, which requires flavin mononucleotide or flavin adenine dinucleotide as cofactors . The metabolic process results in the formation of reactive metabolites that can bind to DNA and other macromolecules, leading to genotoxic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its chemical properties and the presence of specific transport mechanisms . These interactions determine its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interaction with cytochrome P450 1A1 suggests localization within the endoplasmic reticulum, where it undergoes metabolic activation . This localization is crucial for its role in inducing cellular responses and metabolic processes.

Propriétés

IUPAC Name |

1,2,3,5,6,7,8,9,10-nonadeuterio-4-nitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHGQKMEAMSUNA-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C(=C(C4=C(C(=C3[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)

![(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434367.png)

![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine](/img/structure/B1434370.png)

![N,N-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434371.png)